

Application Notes and Protocols for AP-18 in Cold Hypersensitivity Research

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Compound of Interest

Compound Name: AP-18

Cat. No.: B2477005

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For: Researchers, scientists, and drug development professionals.

Introduction

Cold hypersensitivity, characterized by an exaggerated pain response to cold stimuli, is a debilitating symptom in various pathological conditions, including neuropathic and inflammatory pain. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed in nociceptive sensory neurons, has emerged as a key player in mediating this phenomenon. While its role as a direct sensor of acute noxious cold is debated, its involvement in cold hypersensitivity following injury or inflammation is well-established.[1][2][3][4] **AP-18** is a potent and selective antagonist of the TRPA1 channel, making it an invaluable pharmacological tool for investigating the mechanisms of cold hypersensitivity and for the preclinical assessment of potential analgesic compounds.[5]

These application notes provide a comprehensive overview of the use of **AP-18** in studying cold hypersensitivity, including its mechanism of action, quantitative data, and detailed experimental protocols for in vitro and in vivo models.

Mechanism of Action

AP-18 is a reversible antagonist of the TRPA1 ion channel.[6] In pathological states such as inflammation or nerve injury, endogenous inflammatory mediators and reactive oxygen species (ROS) are released.[2][4][7] These substances can sensitize or directly activate TRPA1 channels on sensory nerve fibers. Mild cooling can then markedly potentiate these agonist-

evoked TRPA1 currents, leading to an exaggerated pain response (cold hypersensitivity).[4] **AP-18** blocks the influx of cations (including Ca^{2+}) through the TRPA1 channel pore, thereby preventing neuronal depolarization and the transmission of pain signals.[5] By inhibiting TRPA1, **AP-18** allows researchers to dissect the specific contribution of this channel to cold-induced pain behaviors in various disease models.

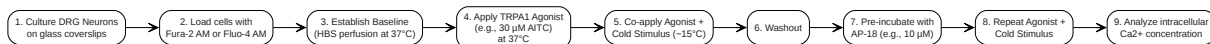
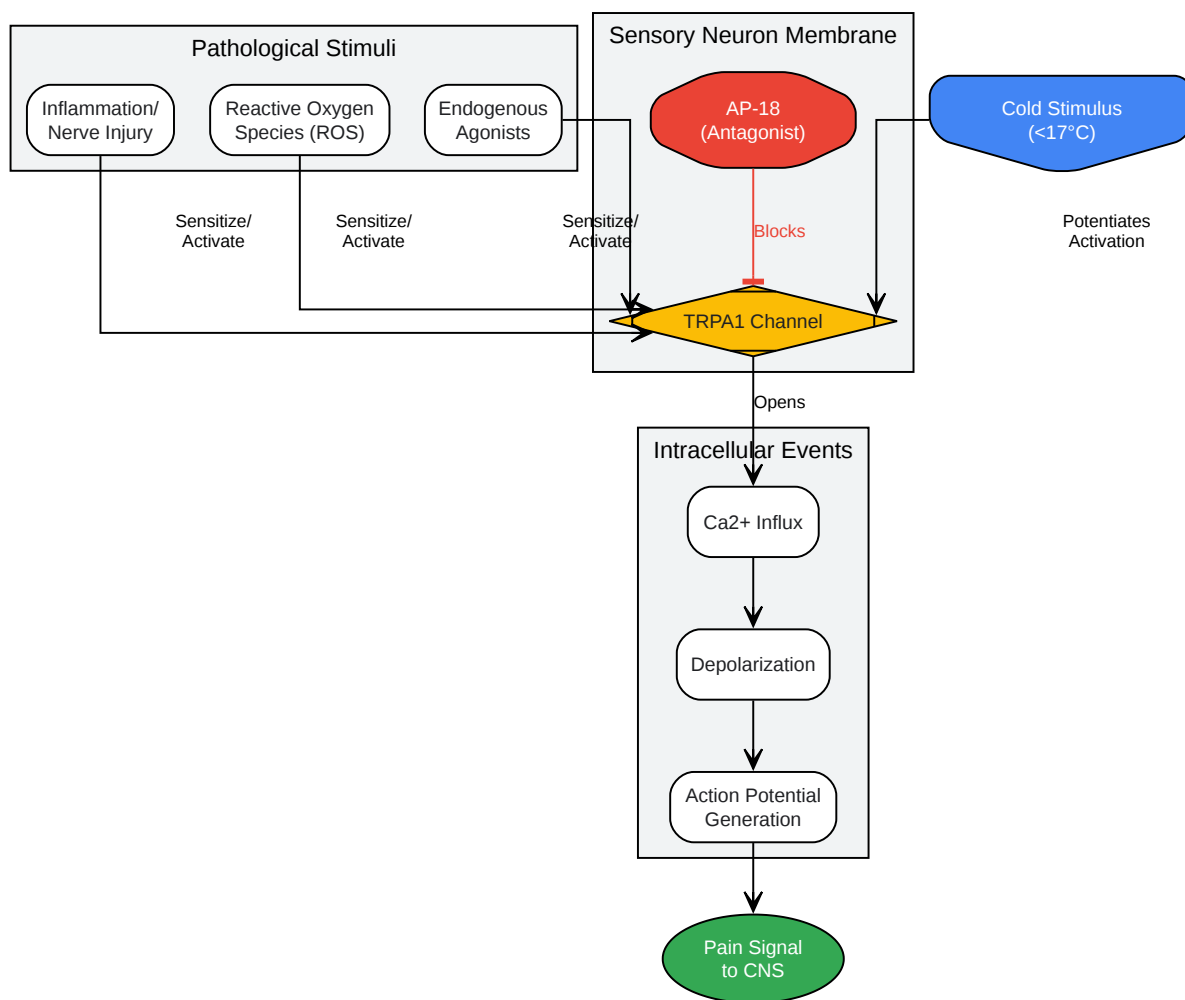
Data Presentation: Quantitative Data for AP-18

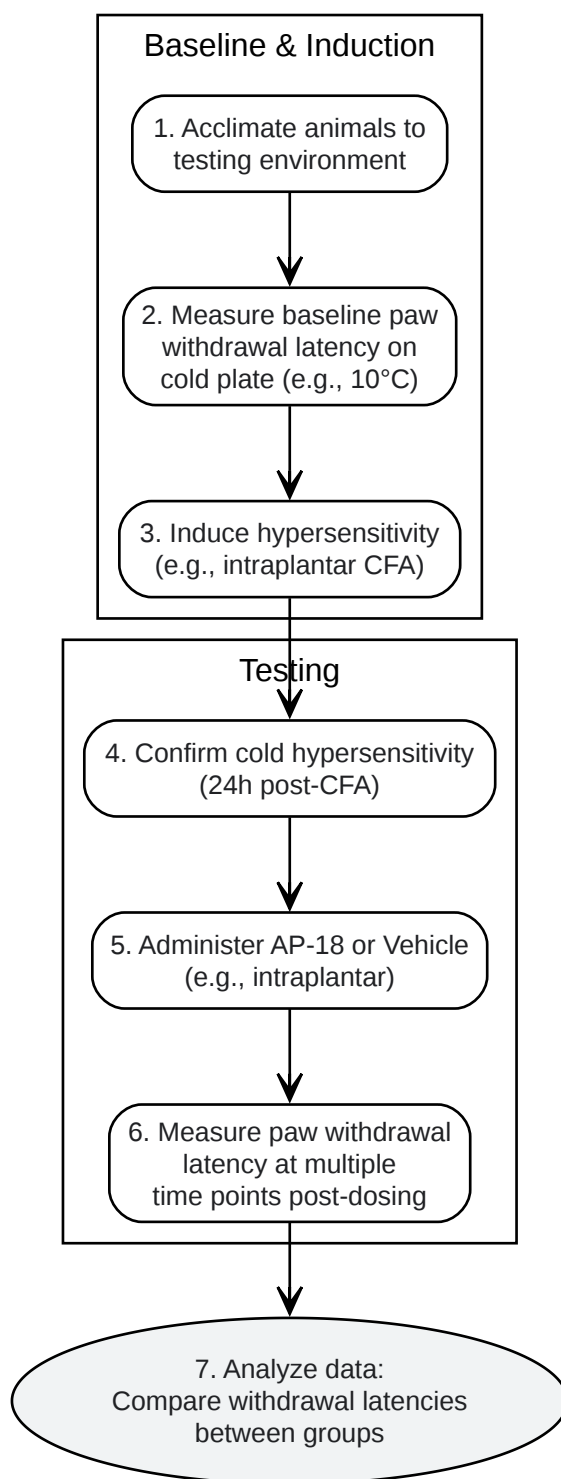
The following table summarizes the key quantitative parameters for **AP-18**, facilitating its effective use in experimental design.

Parameter	Species	Value	Assay Type	Reference
IC50 (vs. Cinnamaldehyde)	Human	3.1 μM	Ratiometric Ca^{2+} Imaging (HEK cells)	[5]
IC50 (vs. Cinnamaldehyde)	Mouse	4.5 μM	Ratiometric Ca^{2+} Imaging (CHO cells)	[5]
IC50 (vs. AITC)	Mouse	10.3 μM	Yo-Pro Uptake Assay	[5]
Effective Concentration (In Vivo)	Mouse	1 mM (intraplantar)	Cinnamaldehyde -induced nociception	[5]

Signaling Pathway and Experimental Visualizations

To aid in the conceptual understanding and practical application of **AP-18**, the following diagrams illustrate the key pathways and experimental workflows.





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